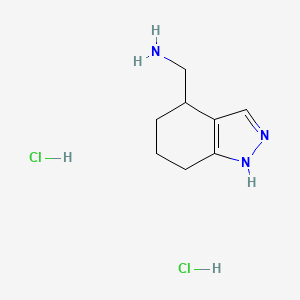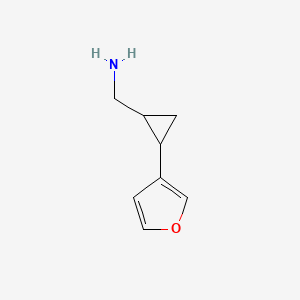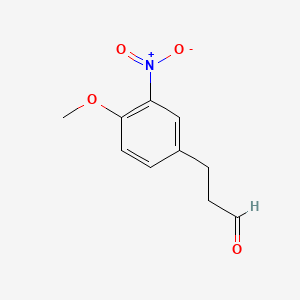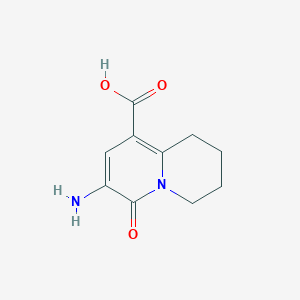
2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClNO5S and a molecular weight of 265.67 g/mol . It is a clear, pale yellow liquid known for its high purity and versatility in advanced research and synthesis projects . This compound is used in various chemical reactions and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-nitrophenol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride are used.
Electrophilic Aromatic Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: The major product is 2-(3-aminophenoxy)ethane-1-sulfonyl chloride.
Electrophilic Aromatic Substitution: Products include halogenated and nitrated derivatives of the original compound.
科学研究应用
2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles The sulfonyl chloride group acts as an electrophile, facilitating nucleophilic substitution reactions The nitro group can undergo reduction, leading to the formation of an amino group, which can further participate in various chemical reactions
相似化合物的比较
Similar Compounds
2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride: Similar structure but with the nitro group at the para position.
2-(2-Nitrophenoxy)ethane-1-sulfonyl chloride: Similar structure but with the nitro group at the ortho position.
Uniqueness
2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride is unique due to the position of the nitro group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. The meta position of the nitro group affects the electronic distribution in the molecule, making it distinct from its ortho and para counterparts.
属性
分子式 |
C8H8ClNO5S |
|---|---|
分子量 |
265.67 g/mol |
IUPAC 名称 |
2-(3-nitrophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO5S/c9-16(13,14)5-4-15-8-3-1-2-7(6-8)10(11)12/h1-3,6H,4-5H2 |
InChI 键 |
VTSZVBYFLRPESK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OCCS(=O)(=O)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide](/img/structure/B15309482.png)





![Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride](/img/structure/B15309514.png)




![Methyl 2-isopropyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15309529.png)
